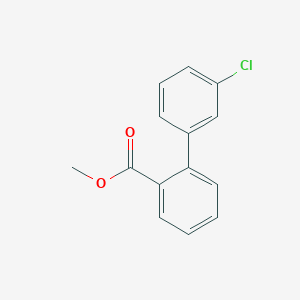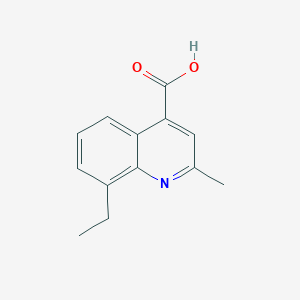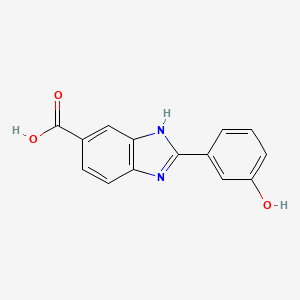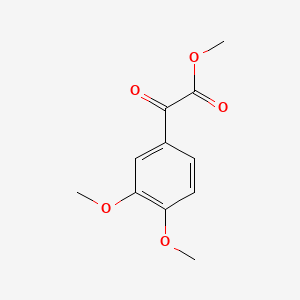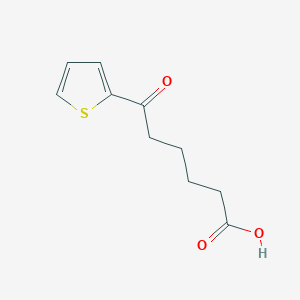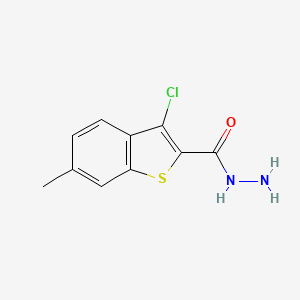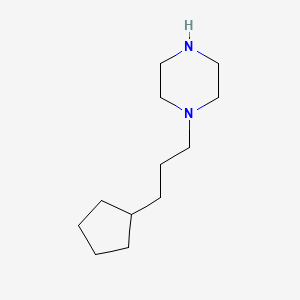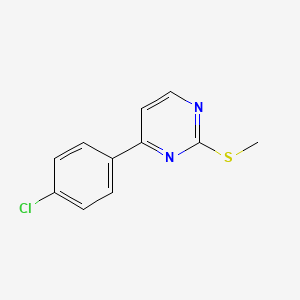
4-(4-Chlorophenyl)-2-(methylthio)pyrimidine
Vue d'ensemble
Description
“4-(4-Chlorophenyl)-2-(methylthio)pyrimidine” is a chemical compound with the CAS Number: 434941-55-6 . It has a molecular weight of 236.72 . The IUPAC name for this compound is 4-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “4-(4-Chlorophenyl)-2-(methylthio)pyrimidine”, has been studied extensively . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The InChI code for “4-(4-Chlorophenyl)-2-(methylthio)pyrimidine” is 1S/C11H9ClN2S/c1-15-11-13-7-6-10 (14-11)8-2-4-9 (12)5-3-8/h2-7H,1H3 . This code provides a specific description of the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “4-(4-Chlorophenyl)-2-(methylthio)pyrimidine” are not mentioned in the search results, pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .Physical And Chemical Properties Analysis
“4-(4-Chlorophenyl)-2-(methylthio)pyrimidine” is a white to yellow powder or crystals .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research demonstrates the utility of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine in synthesizing a variety of heterocyclic compounds. Shibuya (1984) explored the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylenes to produce heterocycles like 4-mercaptopyrimidines and their subsequent transformation into aminothio compounds (Shibuya, 1984). Zhou et al. (2019) established a rapid synthesis method for 2-chloro-4-(3-nitrophenoxy) thieno[3, 2-d]pyrimidine, an important intermediate for small molecule anticancer drugs, showcasing the compound's role in drug synthesis pathways (Zhou et al., 2019).
Structural Characterization
Several studies focus on the structural characterization of compounds derived from 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine. For instance, the crystal structure of related pyridopyrimidinone compounds has been determined, highlighting the planarity of ring atoms and the presence of intramolecular hydrogen bonds, which are crucial for understanding the chemical behavior and reactivity of these compounds (Ren et al., 2011).
Antimicrobial Properties
The antimicrobial evaluation of new pyrimidines derived from 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine has been a significant area of research. Abdelghani et al. (2017) synthesized dihydropyrimido[1,2-a]pyrimidine derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating the potential of these compounds in developing new antimicrobial agents (Abdelghani et al., 2017).
Optical and Electronic Properties
The exploration of optical and electronic properties of thiopyrimidine derivatives, including those related to 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine, has been conducted. Hussain et al. (2020) investigated the linear and nonlinear optical properties of phenyl pyrimidine derivatives, providing insights into their applications in medicine and nonlinear optics fields (Hussain et al., 2020).
Mécanisme D'action
The mechanism of action of pyrimidine derivatives, including “4-(4-Chlorophenyl)-2-(methylthio)pyrimidine”, is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Safety and Hazards
Orientations Futures
The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds, including “4-(4-Chlorophenyl)-2-(methylthio)pyrimidine”, can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests promising future directions for the development and application of these compounds.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c1-15-11-13-7-6-10(14-11)8-2-4-9(12)5-3-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXDPARPMAHJSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384879 | |
| Record name | 4-(4-chlorophenyl)-2-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-(methylthio)pyrimidine | |
CAS RN |
434941-55-6 | |
| Record name | 4-(4-chlorophenyl)-2-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


